molecular formula C22H21N3OS B5286782 5-cyano-6-(ethylsulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-(ethylsulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B5286782
M. Wt: 375.5 g/mol
InChI Key: PBNZJZIVSVDIOU-UHFFFAOYSA-N
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Description

5-cyano-6-(ethylsulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine family This compound is characterized by its unique structure, which includes a cyano group, an ethylsulfanyl group, and a diphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-6-(ethylsulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of ethyl cyanoacetate with aryl amines under solvent-free conditions at elevated temperatures (around 150°C) to form cyanoacetanilide derivatives . These intermediates can then undergo further reactions, such as alkylation and cyclization, to form the desired dihydropyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-cyano-6-(ethylsulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

5-cyano-6-(ethylsulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyano-6-(ethylsulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of certain enzymes and signaling pathways that are crucial for cancer cell proliferation . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-cyano-6-(ethylsulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfanyl and diphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-cyano-6-ethylsulfanyl-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-3-27-22-18(14-23)20(16-10-6-4-7-11-16)19(15(2)24-22)21(26)25-17-12-8-5-9-13-17/h4-13,20,24H,3H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNZJZIVSVDIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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